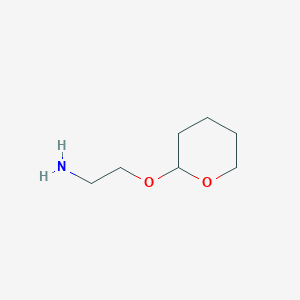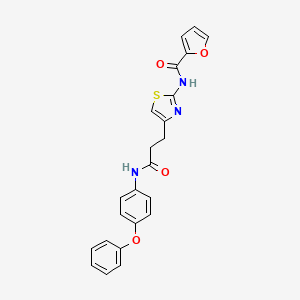![molecular formula C11H22Cl2N4O B2987755 3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride CAS No. 1341750-78-4](/img/structure/B2987755.png)
3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride is a compound that has garnered attention due to its diverse applications in various fields such as chemistry, biology, and medicine. Known for its unique structural components, this compound incorporates elements like piperidine, triazole, and methoxyethyl groups, contributing to its multifaceted chemical behavior and potential therapeutic benefits.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride typically involves multi-step reactions starting from basic building blocks like piperidine and 1,2,4-triazole. The reaction might include the use of reagents such as alkyl halides and methoxyethyl derivatives under controlled conditions of temperature and pH to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the synthesis is optimized for cost-efficiency and scalability. The processes often involve catalytic reactions, continuous flow synthesis, and robust purification techniques such as crystallization and chromatography to achieve the desired product quality.
化学反応の分析
Types of Reactions It Undergoes
3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride can undergo various chemical reactions including:
Oxidation: : This involves the addition of oxygen or removal of hydrogen, typically using oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions might utilize agents such as sodium borohydride to add hydrogen or remove oxygen.
Substitution: : This compound can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Nucleophiles: : Halides, alkoxides under various pH conditions
Major Products
These reactions result in various products depending on the type of reaction and reagents used. For instance, oxidation might lead to the formation of alcohols or ketones, while reduction could yield hydroxyl or amine groups.
科学的研究の応用
3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride finds its applications in numerous scientific fields:
Chemistry: : Used as a ligand in coordination chemistry due to its triazole ring, which can bind to metal centers.
Biology: : Functions as a potential inhibitor in enzymatic studies, especially those involving triazole-sensitive enzymes.
Medicine: : Investigated for its therapeutic properties in treating conditions like fungal infections due to its triazole component.
Industry: : Utilized in the synthesis of other complex organic compounds, serving as an intermediate in pharmaceutical manufacturing.
作用機序
The mechanism of action of 3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride involves interaction with specific molecular targets such as enzymes or receptors. The triazole ring often plays a crucial role, binding to active sites and inhibiting enzymatic activity, which is vital in therapeutic applications like antifungal treatments.
類似化合物との比較
Comparing this compound with others in the same class highlights its uniqueness:
3-[4-(1H-1,2,4-triazol-3-yl)piperidine: : Lacks the methoxyethyl group, which might affect its binding affinity and solubility.
3-(4-Benzyl-1,2,4-triazol-3-yl)piperidine: : Incorporates a benzyl group instead, altering its hydrophobic interactions and potential biological activity.
These comparisons underscore the tailored properties of 3-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]-3-methylpiperidine dihydrochloride for specific scientific and industrial applications.
Hopefully, this comprehensive dive into the compound sheds light on its multifaceted nature and potential!
特性
IUPAC Name |
3-[4-(2-methoxyethyl)-1,2,4-triazol-3-yl]-3-methylpiperidine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O.2ClH/c1-11(4-3-5-12-8-11)10-14-13-9-15(10)6-7-16-2;;/h9,12H,3-8H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWAGLMFLVCLEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)C2=NN=CN2CCOC.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylpyrrolidine-3-carboxylic acid](/img/structure/B2987673.png)
![4-methoxy-N-[2-[(4-methoxybenzoyl)amino]oxyethyl]benzamide](/img/structure/B2987677.png)
![3-(2-Chloro-6-fluorophenyl)-5-methyl-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-1,2-oxazole](/img/structure/B2987678.png)

![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide](/img/structure/B2987681.png)

![3-methyl-7-[(naphthalen-1-yl)methyl]-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2987683.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methoxybenzenesulfonamide](/img/structure/B2987686.png)

![Tert-butyl 4-([(2-chloropyrimidin-5-YL)oxy]methyl)piperidine-1-carboxylate](/img/structure/B2987688.png)
![4,6-Diamino-2-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile](/img/structure/B2987690.png)


![N-[4-(4-acetylpiperazin-1-yl)phenyl]guanidine hydrochloride](/img/structure/B2987695.png)
